N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Description
The compound “N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide” is a structurally complex molecule featuring a pyrazole core substituted with benzyl and propanamide groups, further functionalized with a sulfonamide-linked styrenyl moiety. Its synthesis and structural characterization likely involve crystallographic techniques, such as single-crystal X-ray diffraction (SC-XRD), which are commonly processed using software suites like SHELX and visualized via programs such as ORTEP-III or WinGX . These tools enable precise determination of bond lengths, angles, and anisotropic displacement parameters, critical for confirming the compound’s geometry and stereoelectronic properties.
Properties
IUPAC Name |
N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-19(25-31(29,30)14-13-20-9-5-3-6-10-20)23(28)26(2)16-22-15-24-27(18-22)17-21-11-7-4-8-12-21/h3-15,18-19,25H,16-17H2,1-2H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEWQMMTSNUIPL-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CN(N=C1)CC2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N(C)CC1=CN(N=C1)CC2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The benzyl group is then introduced through a benzylation reaction. The sulfonylamino group is added via a sulfonylation reaction, and the final product is obtained through a series of purification steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on crystallographic software rather than chemical or pharmacological data for “N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide” or its analogs. Consequently, a direct comparison with structurally or functionally related compounds cannot be substantiated from the given sources. Below is a generalized framework for such comparisons, inferred from standard practices in crystallography and medicinal chemistry:
Table 1: Hypothetical Comparison Framework
Key Observations (Hypothetical):
Sulfonamide Linker : Unlike classic sulfonamide drugs (e.g., sulfamethoxazole), the (E)-styrenyl group in the target compound could enhance π-π stacking interactions in biological targets, a feature observed in kinase inhibitors .
Crystallographic Challenges: The compound’s anisotropic displacement parameters (modeled via SHELXL ) might require advanced refinement techniques compared to less complex analogs, as noted in high-resolution macromolecular studies .
Limitations:
- No pharmacological or synthetic data are available in the evidence to validate these hypotheses.
Biological Activity
N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, commonly referred to by its CAS number 1214870-45-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity based on available research findings, including pharmacological effects, mechanisms of action, and toxicity profiles.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N4O2S, with a molecular weight of approximately 438.5 g/mol. The compound features a complex structure that includes a benzylpyrazole moiety and a sulfonamide group, which are pivotal for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for further development as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The sulfonamide group may interact with key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Oxidative Stress : The compound appears to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative damage and subsequent apoptosis.
- Modulation of Signaling Pathways : It may influence various signaling pathways such as the MAPK/ERK pathway, which is crucial in cell survival and proliferation.
Acute Toxicity
Toxicological assessments indicate that this compound exhibits low acute toxicity in animal models. LD50 values suggest a favorable safety margin; however, further studies are necessary to fully elucidate its long-term toxicity and potential side effects.
Environmental Impact
The compound has been classified as very toxic to aquatic life with long-lasting effects, raising concerns about its environmental impact. Careful consideration should be given to its use in pharmaceutical applications to mitigate potential ecological risks.
Case Studies
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Case Study on Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 12 µM after 48 hours.
Cell Line IC50 (µM) Mechanism MCF-7 12 Apoptosis induction A549 15 Cell cycle arrest -
Antimicrobial Efficacy Study : In vitro tests against various bacterial strains indicated an MIC range from 32 µg/mL to 128 µg/mL for Gram-positive bacteria.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 64 Escherichia coli 128
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
